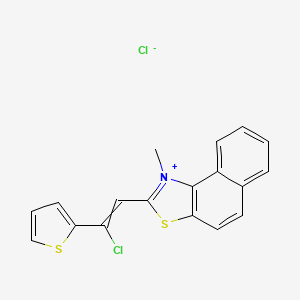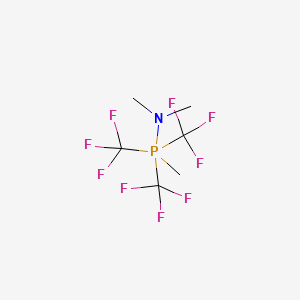
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is a synthetic organophosphorus compound It is characterized by the presence of trifluoromethyl groups and a lambda5-phosphorus center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine typically involves the reaction of a phosphorus precursor with trifluoromethylating agents. Common synthetic routes may include:
Reaction with Trifluoromethylating Agents: The phosphorus precursor reacts with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Catalytic Methods:
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions may lead to the formation of phosphines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity and stability, allowing it to effectively interact with biological systems. The compound may modulate specific pathways and exert its effects through binding to active sites or altering molecular conformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.
Trifluoromethylphosphine: Contains trifluoromethyl groups but lacks the lambda5 configuration.
Phosphine Oxides: Oxidized derivatives with different chemical properties.
Uniqueness
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is unique due to its combination of trifluoromethyl groups and a lambda5-phosphorus center, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64937-81-1 |
|---|---|
Molekularformel |
C6H9F9NP |
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
N-methyl-N-[methyl-tris(trifluoromethyl)-λ5-phosphanyl]methanamine |
InChI |
InChI=1S/C6H9F9NP/c1-16(2)17(3,4(7,8)9,5(10,11)12)6(13,14)15/h1-3H3 |
InChI-Schlüssel |
HMPVGLMPRQNTLN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(C)(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



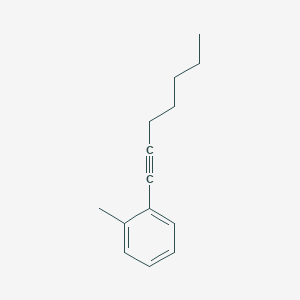

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
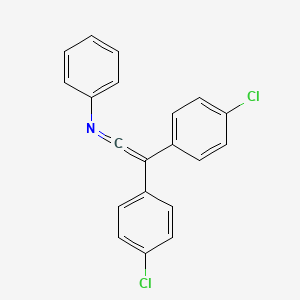
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
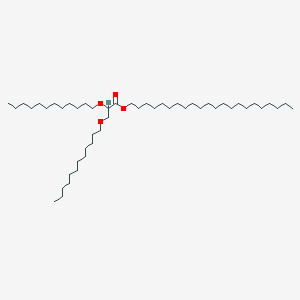
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
